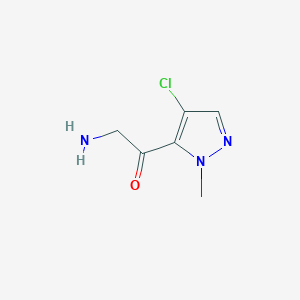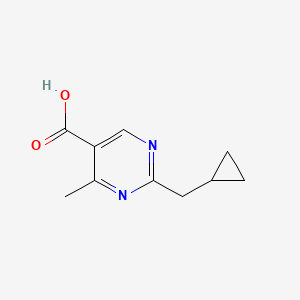![molecular formula C9H13NO2 B13199734 [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound featuring a cyclobutyl ring substituted with a methyl group, an oxazole ring, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The final step involves the reduction of the oxazole intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can undergo reduction under specific conditions to form the corresponding amine.
Substitution: The methyl group on the cyclobutyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its oxazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biomolecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine: Similar structure but with an amine group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness: The presence of the methanol group in [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where hydrogen bonding and specific interactions with biomolecules are crucial.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3 |
Clé InChI |
PJHNABYJZDUZID-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)C2=NC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
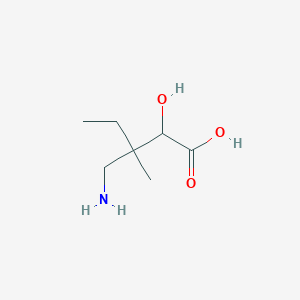

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)
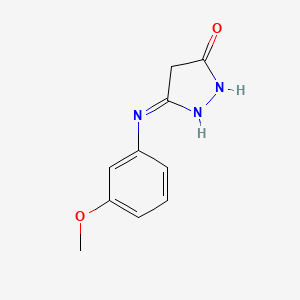
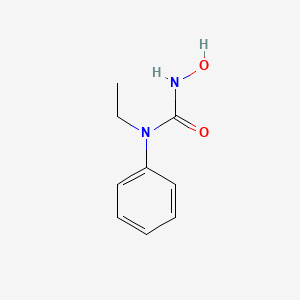

![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
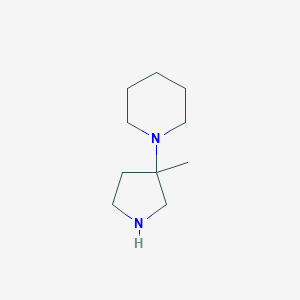
amine](/img/structure/B13199711.png)
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
